An In-depth Technical Guide to the Chemical Properties of Propyl 2,4-dioxovalerate and its Analogue, Ethyl 2,4-dioxovalerate
An In-depth Technical Guide to the Chemical Properties of Propyl 2,4-dioxovalerate and its Analogue, Ethyl 2,4-dioxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of Propyl 2,4-dioxovalerate and its more extensively studied analogue, Ethyl 2,4-dioxovalerate. Due to a significant disparity in available research, this document will primarily focus on Ethyl 2,4-dioxovalerate, a versatile intermediate in organic synthesis with potential applications in medicinal chemistry. Where available, information on Propyl 2,4-dioxovalerate will be presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.
Chemical Identity and Physical Properties
Propyl 2,4-dioxovalerate and Ethyl 2,4-dioxovalerate are β-keto esters, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester. The ethyl analogue is more commonly referenced in scientific literature and commercial databases.
Table 1: Chemical Identifiers
| Identifier | Propyl 2,4-dioxovalerate | Ethyl 2,4-dioxovalerate |
| CAS Number | 39526-01-7[1] | 615-79-2[2][3][4] |
| Molecular Formula | C₈H₁₂O₄ | C₇H₁₀O₄[4] |
| Molecular Weight | 172.18 g/mol | 158.15 g/mol [2] |
| Synonyms | - | Ethyl acetopyruvate, Pentanoic acid, 2,4-dioxo-, ethyl ester[4] |
Table 2: Physical and Chemical Properties of Ethyl 2,4-dioxovalerate
| Property | Value |
| Appearance | Clear yellow liquid[3] |
| Melting Point | 16-18 °C[2][3] |
| Boiling Point | 101-103 °C at 12 mmHg[2][3] |
| Density | 1.126 g/mL at 25 °C[2][3] |
| Refractive Index | n20/D 1.474[2][3] |
| Solubility | Miscible with water, ether, chloroform, methanol, and ethanol[3] |
| Flash Point | >112 °C (>233.6 °F)[2] |
| Storage Temperature | 2-8°C[2] |
Experimental Protocols
Synthesis of Ethyl 2,4-dioxovalerate
A common method for the synthesis of Ethyl 2,4-dioxovalerate is the Claisen condensation reaction between diethyl oxalate and acetone, using sodium ethoxide as a base.[3][5]
Materials:
Procedure:
-
In a reaction vessel equipped with a stirrer, slowly add sodium ethoxide to anhydrous ethanol while cooling in an ice-salt bath. Stir until uniform.[3][5]
-
Prepare a mixed solution of acetone and diethyl oxalate.[3][5]
-
While maintaining the reaction temperature below -5°C, add the acetone and diethyl oxalate mixture dropwise to the sodium ethoxide solution with continuous stirring over a period of 3 hours.[3][5]
-
After the addition is complete, slowly pour the reaction mixture into ice water.[3][5]
-
Adjust the pH of the aqueous mixture to approximately 4 using 1 M hydrochloric acid.[3][5]
-
Combine the organic layers, wash twice with water, and then dry over anhydrous sodium sulfate.[3][5]
-
Filter the solution and concentrate the organic layer under reduced pressure to yield the product as a yellow liquid. This procedure has been reported to yield the product in 94% yield and 96% purity.[3][5]
Reactivity and Applications
Ethyl 2,4-dioxovalerate is a valuable building block in organic synthesis, primarily due to the reactivity of its dicarbonyl moiety.
-
Synthesis of Heterocycles: It is a key precursor in the synthesis of various heterocyclic compounds, notably pyrazole derivatives.[2][3] These structures are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, it has been used in the preparation of 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core analogs.[2]
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of Ethyl 2,4-dioxovalerate using chiral rhodium or ruthenium catalysts is a method to produce 2-hydroxy-4-methyltetrahydrofuran-2-one, a chiral lactone.[2][3]
-
Potential Antifungal Agent: Research has indicated that Ethyl 2,4-dioxovalerate may possess antifungal properties.[2][3]
Biological Context: Metabolism of β-Keto Esters
While specific signaling pathways involving Propyl or Ethyl 2,4-dioxovalerate have not been elucidated in the available literature, the metabolism of related β-keto compounds, such as ketone bodies, is well-documented. In states of low glucose availability, the liver produces ketone bodies from the breakdown of fatty acids.[6][7][8] These ketone bodies can be utilized by extrahepatic tissues, including the brain and muscles, as an energy source.[6][7] The breakdown of ketone bodies, a process called ketolysis, regenerates acetyl-CoA, which then enters the citric acid cycle for ATP production.[6][7][8] It is plausible that β-keto esters like Ethyl 2,4-dioxovalerate could be metabolized via similar pathways, although specific enzymes and regulatory mechanisms would likely differ.
Spectral Data for Ethyl 2,4-dioxovalerate
While the raw spectral data is not provided here, the following information has been reported:
-
Infrared (IR) Spectrum: An authentic IR spectrum is available for this compound.[9]
-
Mass Spectrometry (MS): Mass spectral data from electron ionization (EI) is available.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data have been reported.
Safety and Handling
Ethyl 2,4-dioxovalerate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the material safety data sheet (MSDS) before use.
-
Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. For maintaining product quality, refrigeration is recommended.[2]
-
Incompatibilities: Avoid contact with bases and oxidizing agents.[2]
Conclusion
Ethyl 2,4-dioxovalerate is a well-characterized β-keto ester with established synthetic utility and potential biological activity. Its chemical properties and reactivity make it a valuable tool for researchers in organic synthesis and drug discovery. In contrast, Propyl 2,4-dioxovalerate remains a less-explored compound, presenting an opportunity for further investigation into its properties and potential applications. This guide provides a foundational understanding of these compounds, highlighting the need for continued research to fully elucidate their biological roles and therapeutic potential.
References
- 1. propyl 2,4-dioxovalerate | 39526-01-7 [amp.chemicalbook.com]
- 2. 乙酰丙酮酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 2,4-dioxovalerate | 615-79-2 [chemicalbook.com]
- 4. Ethyl 2,4-dioxovalerate [webbook.nist.gov]
- 5. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Ethyl 2,4-dioxovalerate, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Ethyl 2,4-dioxovalerate [webbook.nist.gov]
